molecular formula C17H21N3O3 B11089893 N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

Cat. No.: B11089893
M. Wt: 315.37 g/mol
InChI Key: IGXBHFVIKXYJQB-UHFFFAOYSA-N
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Description

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a carbazole core, which is a tricyclic aromatic system, and is functionalized with a hydroxyethylamino group and a carboxamide group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic conditions.

    Functionalization: The carbazole core is then functionalized by introducing the hydroxyethylamino group. This can be achieved through a nucleophilic substitution reaction using 2-chloroethanol and a suitable base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine, such as ethylenediamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the carbazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2-hydroxyethyl)amino]ethyl}dodecanamide: Similar in structure but with a longer alkyl chain.

    N-{2-[(2-hydroxyethyl)amino]ethyl}stearamide: Similar in structure but with a stearic acid moiety.

Uniqueness

N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is unique due to its carbazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can interact with molecular targets in ways that other similar compounds cannot.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-[2-(2-hydroxyethylamino)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

InChI

InChI=1S/C17H21N3O3/c21-8-7-18-16(22)10-19-17(23)11-5-6-15-13(9-11)12-3-1-2-4-14(12)20-15/h5-6,9,20-21H,1-4,7-8,10H2,(H,18,22)(H,19,23)

InChI Key

IGXBHFVIKXYJQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NCC(=O)NCCO

Origin of Product

United States

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